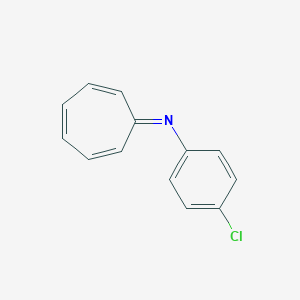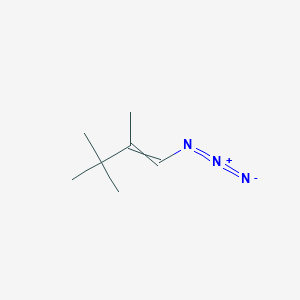
1-Aminonaphthalene-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminonaphthalene-2-carbothioamide is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an amino group at the first position and a carbothioamide group at the second position of the naphthalene ring
Métodos De Preparación
The synthesis of 1-aminonaphthalene-2-carbothioamide typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, resulting in N-(1-naphthyl)thiophene-2-carboxamide. This intermediate is then treated with an excess of phosphorus pentasulfide (P₂S₅) in anhydrous pyridine to replace the oxygen of the carbonyl group with sulfur, forming the desired thioamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
1-Aminonaphthalene-2-carbothioamide undergoes various chemical reactions, including:
Substitution: It can participate in electrophilic substitution reactions such as nitration, bromination, formylation, and acylation.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Common reagents used in these reactions include potassium ferricyanide for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Aminonaphthalene-2-carbothioamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-aminonaphthalene-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting cholinergic signaling pathways . Additionally, it may interact with oxidative stress pathways, mitigating the effects of oxidative stress on cellular functions .
Comparación Con Compuestos Similares
1-Aminonaphthalene-2-carbothioamide can be compared with other similar compounds, such as:
1-Aminonaphthalene: Lacks the carbothioamide group and has different chemical reactivity and applications.
2-Aminonaphthalene: Similar structure but with the amino group at the second position, leading to different chemical properties and uses.
Carboxamide and Carbothioamide Derivatives of 1,3,4-Thiadiazole: These compounds share the carbothioamide functional group but have different core structures and biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
62574-36-1 |
|---|---|
Fórmula molecular |
C11H10N2S |
Peso molecular |
202.28 g/mol |
Nombre IUPAC |
1-aminonaphthalene-2-carbothioamide |
InChI |
InChI=1S/C11H10N2S/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H2,13,14) |
Clave InChI |
ZBWBFMNUAQVACX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


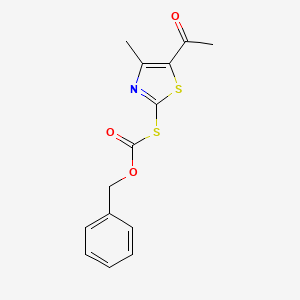
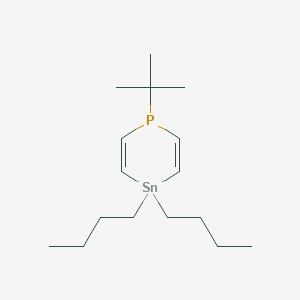

![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
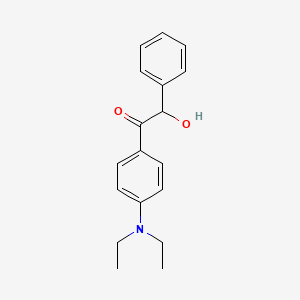

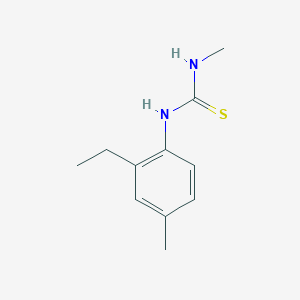
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)


![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
